4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Overview
Description
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C6H8N4O2S2 and a molecular weight of 232.3 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide are not well-documented. The molecular weight is known to be 232.3 g/mol .Scientific Research Applications
Synthesis and Photophysical Properties
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide and related compounds have been studied for their synthesis and photophysical properties. Researchers synthesized a range of thiazoles with sulfur-containing functional groups, which were then utilized to understand the effects of these groups on the electronic structures of the thiazoles. These studies are crucial in developing new fluorescent molecules for applications in material sciences, hazardous compound sensing, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Antiviral Activity
Thiazole derivatives, including 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide, have been synthesized and tested for their antiviral activity. These compounds were evaluated against various viruses such as herpes, parainfluenza, and rhinovirus, and as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Drug Synthesis
The compound has been used in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis involved a series of reactions starting with carboxamidine dithiocarbamate, leading to the creation of various drug-like compounds (Park et al., 2009).
Solid Phase Synthesis
The compound has been involved in the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase. This process included key steps like dehydrative cyclization of thiourea intermediate resin, demonstrating potential applications in creating drugs with reasonable oral bioavailability (Kim et al., 2019).
Biological Activity
Research on 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide includes studying its biological activity. Various synthesized compounds containing this structure were tested for analgesic, anti-inflammatory, and antimicrobial activities, showing its potential in medicinal applications (Gein et al., 2019).
Novel Synthesis Methods
Novel methods have been developed for synthesizing fully substituted 5-amino-4-carboxamidthiazoles, involving this compound. These methods provide rapid access to functionalized thiazoles, important intermediates in the synthesis of pharmacologically active compounds (Childers et al., 2013).
properties
IUPAC Name |
4-amino-2-(2-amino-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S2/c7-2(11)1-13-6-10-4(8)3(14-6)5(9)12/h1,8H2,(H2,7,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNGDWHAQQJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NC(=C(S1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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